2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
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Description
2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN4OS and its molecular weight is 422.93. The purity is usually 95%.
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Biological Activity
The compound 2-{[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a member of the pyrazolo[1,5-a]pyrazine derivatives, notable for its complex structure and potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant research findings.
Synthesis
The synthesis of this compound typically involves several multi-step reactions:
- Formation of the Pyrazolo[1,5-a]pyrazine Core : This is achieved through cyclization of appropriate precursors under controlled conditions.
- Introduction of the Chlorophenyl Group : This step often involves a substitution reaction with chlorinated aromatic compounds.
- Attachment of the Sulfanyl Group : A thiolation reaction introduces the sulfanyl group.
- Formation of the Acetamide Group : The final step involves acylation to introduce the acetamide moiety.
The molecular formula for this compound is C22H20ClN3OS with a molecular weight of approximately 413.75 g/mol. Its structure includes multiple functional groups that suggest diverse chemical reactivity and biological interactions.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have shown that derivatives in this class can inhibit various cancer cell lines, suggesting potential use in cancer therapy. For instance, compounds have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers .
- Enzyme Inhibition : The compound has shown promise as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases like Alzheimer's .
- Antibacterial Activity : Preliminary screenings indicate moderate to strong antibacterial effects against strains like Salmonella typhi and Bacillus subtilis .
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Studies : A study on pyrazolo derivatives demonstrated their effectiveness in inhibiting cell proliferation driven by RET wildtype and gatekeeper mutations .
- Enzyme Inhibition Studies : Research indicated that certain derivatives exhibited strong inhibitory activity against urease and AChE, suggesting their potential application in treating various conditions related to these enzymes .
- Antimicrobial Testing : Compounds were evaluated for their ability to inhibit bacterial growth, showing promising results against a variety of pathogens .
Table 1: Biological Activities of Related Compounds
Compound Name | Activity Type | Target/Mechanism | Reference |
---|---|---|---|
Compound I-8 | Antitumor | RET kinase inhibition | |
Compound X | AChE Inhibitor | Neuroprotective effects | |
Compound Y | Antibacterial | Inhibition of Salmonella typhi |
Table 2: Synthesis Steps Overview
Step | Description |
---|---|
Formation of Pyrazolo Core | Cyclization under controlled conditions |
Chlorophenyl Group Introduction | Substitution with chlorinated aromatic compounds |
Sulfanyl Group Attachment | Thiolation reaction |
Acetamide Formation | Acylation to introduce acetamide moiety |
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4OS/c1-2-15-3-9-18(10-4-15)25-21(28)14-29-22-20-13-19(26-27(20)12-11-24-22)16-5-7-17(23)8-6-16/h3-13H,2,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOROBDUULGLPER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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